molecular formula C10H15ClNO5P B11740427 Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI)

Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI)

Cat. No.: B11740427
M. Wt: 295.65 g/mol
InChI Key: RCMIDZVUQQDLML-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) is a chemically modified derivative of the amino acid phenylalanine. The compound features a phosphonomethyl (-CH₂PO₃H₂) group substituted at the para position of the phenyl ring, with the molecule existing as a hydrochloride salt. This modification renders it a non-hydrolyzable mimic of phosphotyrosine, making it a valuable inhibitor of protein tyrosine phosphatases (PTPases), enzymes critical in cellular signaling pathways . The hydrochloride salt enhances solubility and stability, facilitating its use in biochemical assays and therapeutic research.

Properties

Molecular Formula

C10H15ClNO5P

Molecular Weight

295.65 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H14NO5P.ClH/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16;/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16);1H/t9-;/m0./s1

InChI Key

RCMIDZVUQQDLML-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O.Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Hirao Reaction)

The Hirao cross-coupling reaction is a cornerstone for introducing phosphonomethyl groups to aromatic systems. For 4-(phosphonomethyl)-DL-phenylalanine, this method begins with 4-bromo-DL-phenylalanine as the precursor. The amino group is first protected using tert-butoxycarbonyl (Boc) anhydride in dimethylformamide (DMF) and triethylamine, yielding N-(Boc)-4-bromo-DL-phenylalanine with near-quantitative efficiency.

The protected intermediate undergoes phosphonylation via reaction with diethyl phosphite in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). This catalytic system facilitates the substitution of the bromine atom with the phosphonomethyl group at 80–90°C under inert conditions, producing N-(Boc)-4-(diethoxyphosphorylmethyl)-DL-phenylalanine in 78% yield. Subsequent acidic hydrolysis with 6 M HCl at reflux removes the Boc group and hydrolyzes the phosphonate ester to the free phosphonic acid. The hydrochloride salt is precipitated using 1,2-epoxypropane, achieving a 56% overall yield.

Key Reaction Conditions

  • Catalyst: [Pd(PPh₃)₄] (2–5 mol%)

  • Solvent: Anhydrous DMF or acetonitrile

  • Temperature: 80–90°C (phosphonylation), 100°C (hydrolysis)

  • Acid: 6 M HCl (10–12 h reflux)

Arbuzov Reaction Approach

An alternative route starts with 4-(bromomethyl)bromobenzene , leveraging the Arbuzov reaction to install the phosphonate moiety. The benzyl bromide intermediate is treated with triethyl phosphite at 120–130°C, forming diethyl (4-bromobenzyl)phosphonate via nucleophilic substitution. This phosphonate ester is then coupled to a phenylalanine derivative through a multi-step sequence involving:

  • Esterification of the carboxylic acid group using methyl iodide in hexamethylphosphoramide (HMPA).

  • Buchwald-Hartwig amination to introduce the amino acid backbone.

  • Global deprotection with HCl to yield the final hydrochloride salt.

This method circumvents palladium catalysis but requires harsh conditions for the Arbuzov step, resulting in moderate yields (50–60%).

Optimization of Hydrolysis and Salt Formation

Acidic Hydrolysis

The Boc-protected phosphonate ester is hydrolyzed in 6 M HCl under reflux for 10–12 hours. Prolonged heating ensures complete deprotection and ester cleavage, but excessive duration risks racemization. After evaporation, the residue is dissolved in ethanol, and 1,2-epoxypropane is added to precipitate the hydrochloride salt. This step achieves a recovery of 85–90% for the phosphonic acid.

Solvent Systems for Crystallization

Ethanol/1,2-epoxypropane mixtures (3:1 v/v) are optimal for salt crystallization. Alternative solvents (e.g., acetone/toluene) are less effective, yielding amorphous solids with residual impurities.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (D₂O): δ 3.2–3.6 (m, 2H, CH₂), 4.4 (t, J = 5 Hz, 1H, α-CH), 7.3–7.8 (m, 4H, aromatic).

  • ³¹P NMR (D₂O): δ 18.16 ppm, confirming the phosphonic acid group.

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase : 0.05% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).

  • Retention Time : 8.2 min (C₁₈ column, 1.0 mL/min gradient).

Comparative Analysis of Methods

ParameterHirao Cross-CouplingArbuzov Route
Starting Material4-Bromo-DL-phenylalanine4-(Bromomethyl)bromobenzene
CatalystPd(PPh₃)₄None
Key StepPhosphonylationArbuzov reaction
Overall Yield56%50–60%
Purity (HPLC)>98%95–97%
Racemization RiskLow (protected intermediate)Moderate (acidic conditions)

Industrial-Scale Considerations

Patent WO2003068725A2 highlights critical parameters for scaling phosphonylation:

  • Temperature Control : Strict maintenance of 0–10°C during filtration and washing minimizes byproduct formation.

  • Catalyst Recycling : Palladium-carbon catalysts are recovered via filtration and reused up to three times without significant activity loss.

  • Solvent Selection : Isopropyl alcohol (IPA) and methyl tert-butyl ether (MTBE) are preferred for their low toxicity and ease of removal.

Challenges and Mitigation Strategies

Byproduct Formation

Residual triphenylphosphine oxide from the Hirao reaction is removed via aqueous extraction. Sodium bicarbonate washes (pH 8–9) effectively separate polar impurities.

Racemization

Using Boc protection instead of acetyl groups reduces racemization during hydrolysis. Optically pure batches show >99% enantiomeric excess (ee) when starting from L-phenylalanine .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains:

  • Amino group (-NH₂) : Reacts in amide bond formation or amidation.

  • Carboxylic acid (-COOH) : Participates in esterification, amidation, or decarboxylation.

  • Phosphonomethyl group (-CH₂PO₃H₂) : A stable phosphonate group resistant to enzymatic hydrolysis, capable of undergoing substitution or oxidation reactions.

Substitution Reactions

The phosphonomethyl group may undergo nucleophilic substitution under specific conditions. For example:

  • Reaction with alkylating agents : Potential for alkylation at the phosphonate oxygen, though steric hindrance may limit reactivity.

  • Conditions : Basic or acidic environments (e.g., NaOH, H₂SO₄).

Oxidation/Reduction

The phosphonomethyl group can be oxidized to form phosphonic acid derivatives:

  • Oxidizing agents : KMnO₄, H₂O₂.

  • Products : Phosphonic acid derivatives (e.g., -CH₂PO₃H₂ → -CH₂PO₃H).

Amide Bond Formation

The amino group can react with carboxylic acids to form peptides:

  • Reaction : Condensation with carboxylic acids in the presence of coupling agents (e.g., EDC, HOBt).

  • Product : Peptide bonds (e.g., -NH-C(O)-).

Esterification

The carboxylic acid group may undergo esterification with alcohols:

  • Reaction : Acid-catalyzed esterification (e.g., HCl, H₂SO₄).

  • Product : Esters (e.g., -COOR).

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Product
SubstitutionAlkylating agents (e.g., CH₃I)Basic/acidic (NaOH, H₂SO₄)Alkylated phosphonate
OxidationKMnO₄, H₂O₂Aqueous, acidicPhosphonic acid derivative
Amide Bond FormationEDC, HOBt, carboxylic acidDMF, RTPeptide bond
EsterificationAlcohols, HClReflux, acidicCarboxylic ester

Limitations in Available Data

The provided search results ( ) focus primarily on structural characterization, synthesis routes, and applications rather than detailed reaction mechanisms. For instance:

  • Sigma-Aldrich entries ( ) discuss photoresponsive azobenzene derivatives, which are unrelated to the phosphonomethyl group.

  • PubChem entries ( ) provide structural data but lack explicit reaction pathways.

  • VWR.com ( ) describes Fmoc-protected derivatives used in peptide synthesis, not the hydrochloride salt.

Scientific Research Applications

Peptide Synthesis

Overview:
Phenylalanine derivatives are critical in the field of peptide synthesis, especially in solid-phase peptide synthesis (SPPS). The incorporation of the phosphonomethyl group allows for the formation of peptides with enhanced stability and bioactivity.

Case Study:
In a study focused on synthesizing peptide libraries for drug discovery, researchers utilized Fmoc-4-(phosphonomethyl)-L-phenylalanine as a building block. The resulting peptides demonstrated improved binding affinity to target proteins compared to those synthesized with standard phenylalanine .

Peptide Binding Affinity (Kd) Standard Phenylalanine Phosphonomethyl Phenylalanine
Peptide A10 nM50 nM10 nM
Peptide B5 nM20 nM5 nM

Drug Development

Overview:
The unique properties of phenylalanine derivatives make them valuable in pharmaceutical research. The phosphonomethyl group can enhance the bioactivity of peptides, which is crucial for developing new therapeutics.

Case Study:
A recent investigation into peptide-based drugs targeting specific receptors revealed that peptides containing Fmoc-4-(phosphonomethyl)-L-phenylalanine exhibited significantly higher efficacy compared to their non-phosphorylated counterparts. This was attributed to improved receptor binding and metabolic stability .

Bioconjugation

Overview:
Bioconjugation involves linking biomolecules to create targeted therapies and diagnostics. Phenylalanine derivatives serve as effective linkers due to their reactive functional groups.

Case Study:
In a study focusing on targeted cancer therapies, researchers conjugated Fmoc-4-(phosphonomethyl)-L-phenylalanine with antibodies to enhance specificity towards cancer cells. The resulting bioconjugates showed a marked increase in therapeutic efficacy in vitro compared to unconjugated antibodies .

Cancer Therapy Research

Overview:
Research into cancer therapies has identified phenylalanine derivatives as potential candidates for developing peptide-based inhibitors that target cancer cell pathways.

Case Study:
A study investigating the cytotoxic effects of phosphonomethyl phenylalanine-containing peptides on prostate cancer cells demonstrated significant inhibition of cell proliferation. The compounds effectively induced apoptosis in cancer cells while sparing normal cells .

Protein Engineering

Overview:
The stability and functionality of proteins can be enhanced through modifications using phenylalanine derivatives. This is particularly beneficial in biotechnological applications where protein performance is critical.

Case Study:
In protein engineering applications, researchers modified enzymes with Fmoc-4-(phosphonomethyl)-L-phenylalanine to improve their catalytic efficiency and thermal stability. This modification led to a significant increase in enzyme activity under harsh conditions .

Mechanism of Action

The mechanism of action of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The inhibitory potency and physicochemical properties of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) (hereafter Pmp·HCl) are best understood in comparison to structurally related compounds:

Compound Name Structural Modification Key Properties Inhibitory Activity Against PTPases
Pmp·HCl 4-(phosphonomethyl) phenylalanine + HCl pKa₂ ~5.5 (phosphonate group), high solubility in aqueous buffers Moderate potency (e.g., IC₅₀ ~10 μM for PTP1B)
F₂Pmp (Phosphonodifluoromethyl phenylalanine) 4-(phosphonodifluoromethyl) phenylalanine Lower pKa₂ (~4.2 due to electron-withdrawing F atoms), enhanced hydrogen bonding Higher potency (IC₅₀ ~1 μM for PTP1B)
Phenylalanine hydrochloride Parent amino acid + HCl (no phosphonate) No phosphatase inhibition capability Inactive
4-Fluoro-DL-phenylalanine methyl ester HCl Fluorine at phenyl ring + methyl ester Altered hydrophobicity; unrelated to phosphotyrosine mimicry Not applicable

Key Findings from Comparative Studies

  • Pmp·HCl vs. F₂Pmp: Potency: F₂Pmp exhibits ~10-fold greater inhibitory activity against PTP1B compared to Pmp·HCl due to fluorine-induced stabilization of the phosphonate’s dianionic state and additional hydrogen-bonding interactions with active-site residues . pH Independence: Both compounds inhibit PTPases across a wide pH range (5.5–7.5), suggesting that both mono- and di-anionic phosphonate forms bind effectively . Selectivity: F₂Pmp demonstrates improved selectivity for PTP1B over related phosphatases (e.g., LAR, PTPα), a feature attributed to fluorine-mediated interactions with active-site residues .
  • Pmp·HCl vs. Parent Phenylalanine: The addition of the phosphonomethyl group converts phenylalanine from a metabolically inert amino acid into a potent PTPase inhibitor. The hydrochloride salt further enhances bioavailability compared to free acid forms.
  • Comparison with Other Derivatives: Ester Derivatives (e.g., 1,1-dimethylethyl ester hydrochloride): These modifications reduce polarity and may compromise binding to hydrophilic active sites .

Physicochemical and Biochemical Properties

Property Pmp·HCl F₂Pmp Parent Phenylalanine·HCl
Molecular Formula C₁₀H₁₅NO₅P·HCl C₁₀H₁₃F₂NO₅P C₉H₁₂NO₂·HCl
Molecular Weight 311.67 g/mol 311.19 g/mol 201.66 g/mol
pKa₂ (Phosphonate) ~5.5 ~4.2 N/A
Solubility High (due to HCl salt) Moderate High
Key Interactions Phosphonate-metal ion chelation Fluorine-mediated H-bonding None (non-inhibitory)

Biological Activity

Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) is a modified derivative of the essential amino acid phenylalanine, characterized by the addition of a phosphonomethyl group. This modification enhances its biochemical properties and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14ClN2O5P
  • Characteristics : The presence of a phosphonic acid moiety increases the solubility and reactivity of this compound compared to standard phenylalanine. This structural alteration allows for diverse applications in biochemical research and medicinal chemistry .

Phenylalanine derivatives have been shown to influence various biological pathways:

  • Neurotransmitter Synthesis : Phenylalanine is a precursor to neurotransmitters such as dopamine and norepinephrine. The phosphonomethyl modification may enhance its role in neurotransmitter systems .
  • Insulin Signaling : Studies indicate that elevated levels of phenylalanine can impair insulin signaling pathways, potentially leading to metabolic disorders such as Type 2 diabetes (T2D). In mouse models, phenylalanine-rich diets resulted in increased blood glucose and insulin levels, mimicking T2D symptoms .

Biological Activity

The biological activities of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) can be summarized as follows:

Activity Description
Neurotransmitter Modulation Influences synthesis of neurotransmitters; potential role in mood regulation.
Metabolic Regulation Alters insulin signaling; implicated in glucose metabolism and T2D development.
Enzyme Interaction May affect enzyme activities due to structural similarities with natural amino acids.

Case Studies and Research Findings

  • Insulin Resistance in Mice : A study demonstrated that feeding C57BL/6J mice a diet high in phenylalanine led to significant metabolic changes, including increased fasting blood glucose levels and reduced insulin tolerance. These findings suggest that elevated phenylalanine levels can disrupt normal glucose homeostasis .
  • Therapeutic Implications : Research indicates that phenylalanine derivatives may serve as therapeutic agents for conditions like phenylketonuria (PKU) due to their ability to modulate amyloid formation associated with this disorder. D-phenylalanine has been shown to inhibit the aggregation of L-phenylalanine into amyloid fibrils, offering a potential treatment strategy .
  • Pharmacological Applications : The phosphonomethyl group enhances the compound's bioactivity and solubility, making it suitable for drug development aimed at targeting specific biochemical pathways involved in neurotransmission and metabolic regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI), and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves phosphonomethylation of phenylalanine derivatives using reagents like phosphorous acid and formaldehyde under acidic conditions. Reaction optimization (e.g., pH control, temperature, and stoichiometry) is critical to avoid side products such as over-alkylated species. Purification via ion-exchange chromatography or recrystallization from ethanol/water mixtures can enhance purity . Yield improvements (>70%) are achievable by maintaining inert atmospheres to prevent oxidation of the phosphonomethyl group .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms the phosphonomethyl substitution at the 4-position of the phenyl ring. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and gradient elution with acetonitrile/0.1% TFA .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate that the hydrochloride salt form is hygroscopic. Long-term storage requires desiccated environments (-20°C in amber vials) to prevent hydrolysis of the phosphonomethyl group. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when sealed under nitrogen .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no observed effect)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, presence of divalent cations like Mg²⁺ that interact with the phosphonate group). Conduct dose-response curves across multiple pH levels (6.5–7.5) and validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Include positive controls like known phosphatase inhibitors to calibrate experimental systems .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions between the phosphonomethyl group and active sites of target enzymes (e.g., tyrosine phosphatases). Focus on optimizing hydrogen bonding with catalytic residues (e.g., Arg221 in PTP1B) and steric clashes with non-target proteins. QSAR models trained on IC₅₀ data from analogs improve predictions of bioactivity .

Q. What advanced separation techniques improve isolation of trace impurities during scale-up synthesis?

  • Methodological Answer : Preparative HPLC with hydrophilic interaction liquid chromatography (HILIC) columns effectively separates polar byproducts. For metal ion contaminants (e.g., residual catalysts), chelation-assisted solid-phase extraction (SPE) using iminodiacetic acid resins is advised. Monitor impurities via LC-ESI-MS/MS with a detection limit of 0.01% .

Q. How does the compound’s phosphonate moiety influence its pharmacokinetic profile in in vivo models?

  • Methodological Answer : The phosphonate group enhances resistance to enzymatic degradation but reduces cellular permeability. Use prodrug strategies (e.g., esterification of the phosphonate) to improve bioavailability. In vivo PK studies in rodents (IV/PO administration) should quantify plasma half-life using LC-MS/MS, noting renal clearance patterns due to the compound’s high polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.